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Compound of Interest

Compound Name: Shp2-IN-13

Cat. No.: B15578298

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of prominent clinical-stage SHP2 inhibitors. While direct benchmarking
data for Shp2-IN-13 is not publicly available, this document outlines the key evaluation
parameters and presents available data for leading clinical candidates, offering a framewaork for
assessing novel SHP2 inhibitors.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the
PTPNL11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in
cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK)
pathway, which is frequently dysregulated in various cancers.[1][2][3] Consequently, SHP2 has
emerged as a compelling target for cancer therapy, leading to the development of several small
molecule inhibitors.[2][4] This guide focuses on a comparative analysis of key clinical-stage
allosteric SHP2 inhibitors: TNO155 (Novartis), RMC-4630 (Revolution Medicines/Sanofi), and
JAB-3068/JAB-3312 (Jacobio Pharma/AbbVie), with additional preclinical data presented for
PF-07284892 (Pfizer).

Quantitative Comparison of SHP2 Inhibitors

The following tables summarize the available quantitative data for several SHP2 inhibitors.
Direct comparison is facilitated by focusing on key parameters of potency, selectivity, and
clinical efficacy.

Table 1: Preclinical Potency and Selectivity
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Compound

Target

Biochemical
IC50

Cellular pERK
Inhibition IC50

Selectivity

TNO155

SHP2

11 nM[5]

Allosteric
inhibitor with high
selectivity.[5]

RMC-4630

SHP2

Potent and orally
bioavailable
allosteric
inhibitor.[6][7]

JAB-3068

SHP2

Allosteric
inhibitor.[2]

PF-07284892

SHP2

21 nM[8]

Low nanomolar

range[8]

>1,000-fold
selective over 21
other
phosphatases,
including SHP1.

(8]

Shp2-IN-13

SHP2

Data not publicly

available

Data not publicly

available

Data not publicly

available

Table 2: Clinical Efficacy and Safety Overview

© 2025 BenchChem. All rights reserved. 2/8

Tech Support


https://www.researchgate.net/publication/390476886_Decoding_the_selective_mechanism_behind_a_monobody_inhibitor_to_the_phosphatase_domain_of_SHP2_insights_from_molecular_dynamics_simulations
https://www.researchgate.net/publication/390476886_Decoding_the_selective_mechanism_behind_a_monobody_inhibitor_to_the_phosphatase_domain_of_SHP2_insights_from_molecular_dynamics_simulations
https://aacrjournals.org/cancerdiscovery/article/13/8/1789/728097/SHP2-Inhibition-Sensitizes-Diverse-Oncogene
https://pmc.ncbi.nlm.nih.gov/articles/PMC11096011/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00310
https://pmc.ncbi.nlm.nih.gov/articles/PMC2438240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2438240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2438240/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

. Common
Phase of L. Key Efficacy
Compound Indication(s) Adverse
Development Results
Events
Monotherapy:
_ Increased blood
Stable disease )
creatine
observed in 20% ]
] ] phosphokinase,
Advanced Solid of patients.[8] )
TNO155 Phase 1/2 o peripheral
Tumors Combination )
] edema, diarrhea,
therapies are )
acneiform
under -
) o dermatitis.[8]
investigation.[9]
Monotherapy:
Disease control
rate of 71% in
KRAS G12C
NSCLC patients
) Generally well-
in an early study.
) o tolerated;
Advanced Solid [10] Combination N
) ) specific adverse
Tumors (often with sotorasib )
RMC-4630 Phase 1/2 ) event profile
with KRAS showed an
) o depends on
mutations) objective o
combination
response rate of " [0J[11]
erapy.
37.1% in Py
previously
treated KRAS
G12C-mutated
NSCLC.[11]
Monotherapy:
MTD and RP2D
have been
JAB-3068 / JAB- Advanced Solid identified.[12]
Phase 1/2 o -
3312 Tumors Combination

therapies are
ongoing.[5][12]
[13]
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and ctDNA
responses.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these inhibitors, the
following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow

for inhibitor characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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